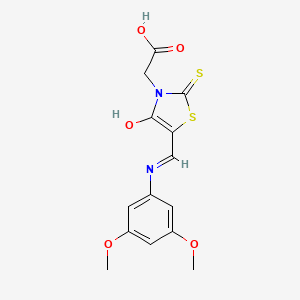

(Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. The (Z)-configuration at the methylene bridge (C5 position) is critical for bioactivity, as stereochemistry often influences interactions with biological targets . Key structural features include:

- 3,5-Dimethoxyphenylamino group: Provides electron-donating methoxy substituents, enhancing resonance stabilization and influencing lipophilicity.

Properties

IUPAC Name |

2-[5-[(3,5-dimethoxyphenyl)iminomethyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c1-20-9-3-8(4-10(5-9)21-2)15-6-11-13(19)16(7-12(17)18)14(22)23-11/h3-6,19H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCJUXCTKZGSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=CC2=C(N(C(=S)S2)CC(=O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound that belongs to the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, chemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core with a methylene bridge connecting a 3,5-dimethoxyphenyl group. The structural formula can be represented as follows:

This structure contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to (Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | MIC (μM) | MBC (μM) | Target Bacteria |

|---|---|---|---|

| 5d | 37.9 - 113.8 | 57.8 - 118.3 | Staphylococcus aureus, Listeria monocytogenes |

| 5g | TBD | TBD | Various resistant strains |

| 5k | TBD | TBD | Various resistant strains |

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) indicate that these compounds exhibit better efficacy than conventional antibiotics like ampicillin and streptomycin .

Antitumor Activity

Thiazolidinone derivatives have also been investigated for their antitumor properties. Research indicates that they can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, certain derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer cells.

Table 2: Antitumor Efficacy of Thiazolidinone Derivatives

| Compound ID | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5d | TBD | MCF-7 (breast cancer) |

| 5g | TBD | A549 (lung cancer) |

| 5k | TBD | HeLa (cervical cancer) |

The biological activity of (Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1/COX-2), which play a role in inflammation and cancer progression.

- Antioxidant Properties : It exhibits antioxidant activity that helps in reducing oxidative stress within cells.

- Cell Cycle Arrest : By interfering with specific signaling pathways, it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study published in the Journal of Medicinal Chemistry examined a series of thiazolidinone derivatives, including those structurally related to our compound of interest. The study reported that specific modifications on the thiazolidinone ring significantly enhanced antimicrobial and antitumor activities .

In another case study focusing on the synthesis and biological evaluation of related compounds, researchers found that derivatives with electron-donating groups exhibited higher potency against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Arylidene Moiety

Electron-Donating vs. Electron-Withdrawing Groups

- 3,5-Difluorophenyl (Compound 13i, ) : Fluorine’s electron-withdrawing nature reduces electron density, possibly altering redox properties and metabolic stability .

- Nitrobenzylidene (): The nitro group (–NO₂) strongly withdraws electrons, which may enhance reactivity but reduce bioavailability due to polarity .

Heterocyclic Substituents

- Indolylmethylene () : Indole’s aromatic system and hydrogen-bonding capacity correlate with antimicrobial activity. For example, (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one exhibits MIC values of 1.56 µg/mL against Candida albicans .

- Pyridinylmethylene () : The pyridine ring introduces a basic nitrogen, improving solubility in acidic environments. However, this may reduce membrane permeability compared to the target compound’s methoxy groups .

Physicochemical Properties

Key Research Findings

- Stereochemistry Matters: The (Z)-isomer of 5-((1-methylindol-3-yl)methylene)-4-thiazolidinone shows 10-fold higher antifungal activity than the (E)-isomer .

- Substituent Positioning : Para-substituted arylidenes (e.g., 4-methoxy in ) enhance planarity and π-π stacking with target proteins compared to meta-substituted analogs .

- Hybrid Derivatives: Combining thiazolidinone with quinazolinone () or pyrazole () moieties broadens biological activity but complicates synthetic routes .

Q & A

Q. What are the established synthetic routes for preparing (Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid?

The compound is typically synthesized via a multi-step protocol:

Thiosemicarbazide condensation : React 3,5-dimethoxyphenyl-substituted thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–5 hours) to form the thiazolidinone core .

Arylidene formation : Introduce the (Z)-methylene group via condensation with an aldehyde (e.g., 3,5-dimethoxyphenyl-substituted aldehyde) in the presence of sodium acetate and acetic acid .

Acetic acid side chain incorporation : Use bromoacetic acid or chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the thiazolidinone nitrogen .

Key parameters: Reflux time (2–24 hours), solvent polarity (DMF enhances solubility), and stoichiometric ratios (e.g., 1:1.5 molar ratio of aldehyde to thiazolidinone) influence yield and purity .

Q. How is the structural identity of this compound confirmed experimentally?

Standard characterization methods include:

- FT-IR spectroscopy : Peaks at ~1703 cm⁻¹ (C=O stretch of acetic acid), ~1605 cm⁻¹ (C=N imine stretch), and ~1253 cm⁻¹ (C=S thione) confirm functional groups .

- NMR analysis :

- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values indicate purity (e.g., C 60.26% observed vs. 60.13% calculated) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

Example: Discrepancies in ¹³C NMR shifts or elemental analysis may arise from:

- Tautomerism : The thioxo group (C=S) can tautomerize to thiol (C-SH), altering spectral profiles. Use DMSO-d₆ as a solvent to stabilize the thione form .

- Crystallinity issues : Recrystallize the compound from DMF/acetic acid (1:1) to improve purity and spectral resolution .

- Dynamic exchange : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility .

Q. What strategies optimize the yield of the Z-isomer during synthesis?

The Z-configuration is critical for bioactivity. To favor its formation:

- Steric control : Use bulky aldehydes (e.g., 3,5-dimethoxyphenyl) to sterically hinder the E-isomer .

- Acid catalysis : Acetic acid promotes protonation of the imine intermediate, stabilizing the Z-isomer .

- Temperature modulation : Reflux at 80–100°C for 3–5 hours enhances kinetic control, favoring Z-selectivity .

Q. How do substituents on the 3,5-dimethoxyphenyl group influence bioactivity?

Structure-activity relationship (SAR) studies suggest:

- Methoxy positioning : 3,5-Dimethoxy groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) compared to mono-methoxy analogs .

- Electron-withdrawing effects : Nitro or halogen substituents increase electrophilicity, improving binding to cysteine residues in targets like thioredoxin reductase .

Q. What experimental designs are recommended for assessing biological activity?

- Enzyme inhibition assays : Test against tyrosine kinase or thioredoxin reductase using NADPH consumption assays (IC₅₀ determination) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., leukemia HL-60), with doxorubicin as a positive control .

- Apoptosis induction : Measure caspase-3/7 activation via fluorometric substrates .

Methodological Challenges & Solutions

Q. How to resolve low yields in the final alkylation step (acetic acid side chain addition)?

- Solvent optimization : Replace acetone with DMF to improve solubility of the thiazolidinone intermediate .

- Base selection : Use K₂CO₃ instead of NaOAc for better nucleophilicity in the SN2 reaction .

- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:1) to terminate at ~85% conversion .

Q. How to mitigate decomposition during recrystallization?

Q. What computational methods predict binding modes of this compound?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1JBO for thioredoxin reductase) to model interactions with the thioxo group and methoxy substituents .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .

Data Interpretation & Reproducibility

Q. How to address inconsistencies in biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.